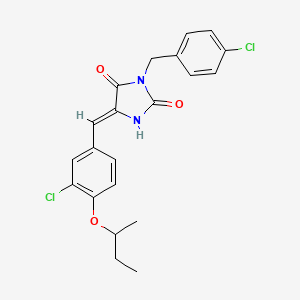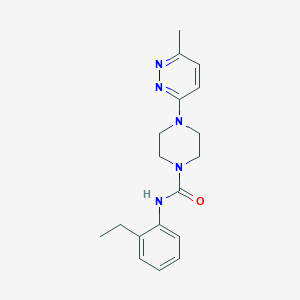
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione, also known as BC11, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the imidazolidinedione class of compounds, which are known to exhibit a variety of biological activities.
作用机制
The mechanism of action of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Studies have shown that 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell division.
Biochemical and Physiological Effects:
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione has been shown to exhibit a variety of biochemical and physiological effects. Studies have shown that 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione in lab experiments. For example, 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione is a relatively complex compound to synthesize, which can make it difficult to obtain large quantities of pure 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione for use in experiments.
未来方向
There are many potential future directions for research on 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione. One area of interest is in the development of new cancer therapies that incorporate 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione as a key component. Another area of interest is in the study of the mechanism of action of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione, which could lead to the development of new drugs that target similar pathways. Additionally, there is potential for 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione to be used in the treatment of other diseases, such as autoimmune disorders and viral infections.
合成方法
The synthesis of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione involves the reaction of 4-sec-butoxy-3-chlorobenzaldehyde and 4-chlorobenzylamine with 2,4-thiazolidinedione in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione.
科学研究应用
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione is in the treatment of cancer. Studies have shown that 5-(4-sec-butoxy-3-chlorobenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
(5Z)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-13(2)28-19-9-6-15(10-17(19)23)11-18-20(26)25(21(27)24-18)12-14-4-7-16(22)8-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,27)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACCEDUWBPNAS-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5302437.png)